molecular formula C19H13ClN2OS B2755854 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile CAS No. 339103-60-5

4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile

Cat. No.: B2755854
CAS No.: 339103-60-5
M. Wt: 352.84
InChI Key: NWPOAAIIZQCBPJ-UHFFFAOYSA-N
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Description

Historical Context of Nicotinonitrile Research

Nicotinonitrile derivatives have been studied since the mid-20th century, primarily as intermediates in vitamin B3 (niacin) synthesis. The parent compound, 3-cyanopyridine, is produced via ammoxidation of 3-methylpyridine, a reaction catalyzed by Rhodococcus rhodochrous J1 nitrilase. Early research focused on enzymatic hydrolysis to nicotinamide, but recent work has expanded to include functionalized derivatives for pharmaceutical applications. The introduction of sulfanyl groups, as seen in 4-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile, marks a strategic shift toward enhancing bioactivity through targeted substituents.

Significance in Medicinal Chemistry

Nicotinonitrile derivatives exhibit broad pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities. The nitrile group enhances metabolic stability, while aryl substituents enable π-π stacking interactions with protein targets. For example, diaryl-3-cyano-1H-pyridinone derivatives demonstrate potent inhibition of tyrosine kinases involved in cancer progression. The chlorophenyl and methoxyphenylsulfanyl groups in this compound likely modulate electron distribution, influencing binding affinity to enzymes such as cytochrome P450 isoforms.

Table 1: Key Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₉H₁₃ClN₂OS
Molecular Weight 352.84 g/mol
IUPAC Name This compound
SMILES Notation N#CC1=C(SC2=CC=C(OC)C=C2)N=CC=C1C3=CC=C(Cl)C=C3

Evolution of Sulfanyl-Substituted Pyridine Derivatives

The incorporation of sulfanyl groups into pyridine frameworks originated from efforts to improve solubility and target selectivity. Early derivatives like 2-mercaptopyridine were limited by oxidative instability, but substituting sulfur with aryl groups (e.g., 4-methoxyphenylsulfanyl) mitigated this issue. In this compound, the sulfanyl group participates in intramolecular chalcogen bonding (S···O), stabilizing the molecule’s conformation and enhancing crystallinity. This structural feature is critical for maintaining activity in biological environments.

Current Research Landscape and Objectives

Recent studies prioritize one-pot syntheses to streamline production. For instance, Kotb et al. (2009) demonstrated that phosphorous oxychloride efficiently converts nicotinonitrile precursors to chloro derivatives, a method adaptable to this compound. Concurrently, electron density analyses using X-ray diffraction have clarified the role of non-covalent interactions in stabilizing sulfanyl-substituted nicotinonitriles. Current objectives include optimizing synthetic yields (>80%) and evaluating in vitro efficacy against kinase-dependent cancers.

Table 2: Synthetic Methods for Sulfanyl-Substituted Nicotinonitriles

Method Reagents Yield (%) Key Feature Source
One-pot synthesis POCl₃, DMF 72 High regioselectivity
Chalcogen bond-assisted Thiourea, K₂CO₃ 85 Enhanced crystallinity
Cross-coupling Pd(OAc)₂, 4-methoxythiophenol 68 Functional group tolerance

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS/c1-23-15-6-8-16(9-7-15)24-19-18(12-21)17(10-11-22-19)13-2-4-14(20)5-3-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPOAAIIZQCBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and malononitrile in the presence of a base.

    Substitution with 4-Chlorophenyl Group: The nicotinonitrile core is then subjected to a nucleophilic aromatic substitution reaction with 4-chlorobenzene.

    Introduction of the 4-Methoxyphenylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have shown potential in inducing apoptosis in melanoma cells, suggesting its utility in cancer therapy .
    • Case Study : A derivative was tested against melanoma cells, demonstrating an IC50 value indicating effective inhibition of cell proliferation compared to normal cells .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy, showing activity against several bacterial strains. The presence of the sulfanyl group enhances its ability to disrupt microbial cell membranes .
  • Enzyme Inhibition :
    • Studies have focused on the compound's interaction with key enzymes such as cyclooxygenase (COX) and cholinesterases. The inhibition of these enzymes suggests potential applications in treating inflammatory diseases and neurodegenerative disorders .

Organic Synthesis

  • This compound acts as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structural features allow for various substitution reactions that are essential in the development of new pharmaceuticals .

Material Science

  • Polymer Development :
    • The structural properties of 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile make it suitable for the development of advanced materials, including polymers and coatings. Its reactivity can be harnessed to create materials with specific properties for industrial applications .
  • Coatings and Adhesives :
    • Due to its chemical stability and reactivity, this compound can be utilized in formulating coatings and adhesives that require enhanced durability and performance under various environmental conditions .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile and sulfanyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound can be compared to nicotinonitrile derivatives with modifications in substituent type, position, and electronic properties. Key analogues from the evidence include:

Compound Name Substituents (Positions 2, 4, 6) Molecular Formula Melting Point (°C) Key Functional Groups
4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile (Target) 2: 4-MeO-Ph-S; 4: 4-Cl-Ph; 6: H C₁₉H₁₃ClN₂OS Not reported Sulfanyl, nitrile, Cl, OMe
4-(4-Chlorophenyl)-2,6-di(pyren-1-yl)nicotinonitrile (6d, ) 2,6: Pyrenyl; 4: 4-Cl-Ph C₃₉H₂₂ClN₂ 289–290 Pyrenyl, nitrile, Cl
4-(4-Methoxyphenyl)-2,6-di(pyren-1-yl)nicotinonitrile (6c, ) 2,6: Pyrenyl; 4: 4-MeO-Ph C₃₉H₂₃N₂O 219–220 Pyrenyl, nitrile, OMe
4-(4-Methoxyphenyl)-6-phenyl-2-(pyridin-3-ylamino)nicotinonitrile (4a, ) 2: Pyridin-3-ylamino; 4: 4-MeO-Ph; 6: Ph C₂₅H₁₉N₅O 211–213 Amino, nitrile, OMe, phenyl
4-(4-Chlorophenyl)-2-(ethylsulfanyl)-6-(4-methylphenyl)nicotinonitrile () 2: Et-S; 4: 4-Cl-Ph; 6: 4-Me-Ph C₂₁H₁₇ClN₂S Not reported Ethylsulfanyl, nitrile, Cl, Me

Key Observations:

  • Substituent Bulk: Pyrenyl groups (6c, 6d) significantly increase molecular weight and melting points compared to smaller substituents like sulfanyl or amino groups .
  • Electronic Effects: The 4-methoxyphenyl group (electron-donating) in 6c lowers melting points (219–220°C) compared to 4-chlorophenyl (electron-withdrawing) in 6d (289–290°C), suggesting stronger intermolecular forces (e.g., dipole-dipole, halogen bonding) in the latter .
  • Sulfanyl vs. Amino Groups: Sulfanyl-containing compounds (e.g., ) may exhibit higher thermal stability than amino-substituted analogues (e.g., 4a in ) due to reduced hydrogen-bonding capacity .

Physicochemical and Spectral Properties

Melting Points and Solubility
  • High-Melting Compounds: Derivatives with pyrenyl groups (6d, 6c) exhibit melting points >200°C, attributed to rigid, planar aromatic systems enabling dense molecular packing .
  • Moderate-Melting Compounds: Amino-substituted derivatives (4a, 4b) melt at 150–213°C, with solubility likely enhanced by polar amino groups .
  • Sulfanyl Analogues: Ethylsulfanyl derivatives () lack reported melting points but are expected to have lower solubility in polar solvents compared to methoxyphenylsulfanyl derivatives due to reduced polarity .
Spectroscopic Data
  • NMR Trends:

    • 4-Methoxyphenyl Groups: A singlet near δ 3.8 ppm (¹H NMR) for the OMe group is characteristic, as seen in 6c .
    • Chlorophenyl Groups: Deshielded aromatic protons in 6d appear downfield (δ 7.5–8.0 ppm) due to electron-withdrawing Cl .
    • Sulfanyl Groups: The –S– linkage may split adjacent proton signals, as observed in and .
  • IR Spectroscopy:

    • Nitrile stretches (~2220 cm⁻¹) are consistent across all compounds .
    • Sulfanyl (C–S) and methoxy (C–O) stretches appear at ~650 cm⁻¹ and ~1250 cm⁻¹, respectively .

Pharmacological and Functional Implications

  • Bioactivity Potential: Sulfanyl and nitrile groups may enhance binding to biological targets (e.g., kinases) via sulfur-mediated hydrophobic interactions and nitrile’s dipole .
  • Toxicity Considerations: Chlorophenyl groups (as in 6d) could increase metabolic stability but pose risks of bioaccumulation compared to methoxy or methyl groups .

Biological Activity

4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a chlorophenyl group, a methoxyphenyl sulfanyl moiety, and a nitrile functional group attached to a nicotinonitrile backbone. This unique arrangement suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various pathogens.
  • Anticancer Properties : There is emerging evidence that this compound may inhibit the proliferation of cancer cell lines, potentially through apoptosis induction.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may be relevant in treating neurodegenerative diseases.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several bacterial strains and fungi.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

These results indicate a promising antimicrobial profile, particularly against Candida albicans, which is significant due to its clinical relevance.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

Case Study: HepG2 Cell Line

A study conducted on HepG2 cells (human liver cancer) demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity.

Concentration (µM) Cell Viability (%)
0100
1080
5050
10030

The IC50 value was determined to be approximately 50 µM, suggesting moderate potency against liver cancer cells.

The mechanisms underlying the biological activities of this compound are still under investigation. However, initial hypotheses include:

  • Inhibition of DNA Synthesis : The nitrile group may interact with nucleophilic sites on DNA, disrupting replication.
  • Apoptosis Induction : Evidence suggests that the compound may activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE) has been noted, which could have implications for Alzheimer's disease treatment.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile, and how can their efficiency be systematically compared?

Answer:
The synthesis of this compound likely involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., C–S bond formation). Key intermediates, such as chlorinated nicotinonitrile derivatives and functionalized arylthiols (e.g., 4-methoxyphenylsulfanyl groups), must be prepared under controlled conditions. To evaluate efficiency, employ statistical Design of Experiments (DoE) to optimize variables like temperature, catalyst loading, and solvent polarity . For example, ICReDD’s methodology integrates computational reaction path searches (quantum chemical calculations) with experimental validation to narrow optimal conditions, reducing trial-and-error approaches . Efficiency metrics include yield, purity (HPLC/GC-MS), and reaction time.

Basic: What analytical techniques are critical for characterizing the structural integrity of nicotinonitrile derivatives like this compound?

Answer:

  • X-ray crystallography is definitive for confirming molecular geometry, as demonstrated in structurally analogous compounds (e.g., 6-(4-aminophenyl)-2-methoxy-4-phenyl-nicotinonitrile) .
  • NMR spectroscopy (¹H/¹³C, 2D-COSY/HMBC) identifies substituent positions and detects regioisomeric impurities.
  • High-resolution mass spectrometry (HRMS) validates molecular formula.
  • FT-IR confirms functional groups (e.g., nitrile stretch at ~2200 cm⁻¹).
    For purity assessment, combine HPLC with diode-array detection (DAD) and melting point analysis .

Advanced: How can computational methods predict reaction pathways for introducing the sulfanyl group in nicotinonitrile derivatives?

Answer:
Quantum mechanical calculations (e.g., density functional theory, DFT) model transition states and intermediates for C–S bond formation. For instance, ICReDD uses artificial force-induced reaction (AFIR) methods to explore plausible pathways and identify low-energy routes . Key parameters include:

  • Activation energies for sulfanyl group transfer.
  • Solvent effects (via implicit/explicit solvation models).
  • Frontier molecular orbital (FMO) analysis to predict regioselectivity.
    Experimental validation via kinetic studies (e.g., Eyring plots) can corroborate computational predictions .

Advanced: What strategies are effective in resolving discrepancies in reported reaction yields for sulfanyl-substituted nicotinonitriles?

Answer:
Discrepancies often arise from uncontrolled variables (e.g., trace moisture, oxygen sensitivity). To address this:

  • Reproduce reactions under inert atmospheres (glovebox/Schlenk techniques) to exclude oxygen/moisture interference.
  • Analyze byproducts via LC-MS or GC-MS to identify competing pathways (e.g., oxidation of sulfanyl groups to sulfoxides) .
  • Compare solvent effects : Polar aprotic solvents (DMF, DMSO) may favor SNAr, while non-polar solvents could stabilize radical pathways.
    Cross-reference with computational studies to identify thermodynamic vs. kinetic product dominance .

Basic: What safety precautions are essential when handling intermediates like 4-chlorophenyl or sulfanyl-containing precursors?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact with aryl chlorides or sulfanyl compounds, which may be toxic or irritants .
  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., thiols).
  • Waste disposal : Segregate halogenated waste and sulfonyl byproducts to comply with environmental regulations .

Advanced: How can membrane separation technologies improve the purification of nicotinonitrile derivatives?

Answer:
Post-synthesis, nanofiltration or reverse osmosis membranes can isolate target compounds from smaller impurities (e.g., unreacted precursors). For example:

  • Molecular weight cut-off (MWCO) membranes separate nicotinonitrile derivatives (MW ~350–400 g/mol) from salts or solvents.
  • Solvent-resistant membranes (e.g., polyimide) enable continuous-flow purification, reducing solvent use .
    Coupling with crystallization (e.g., using ethanol/water mixtures) enhances purity while minimizing silica gel chromatography .

Advanced: What mechanistic insights explain the stability of the sulfanyl group under varying pH conditions in nicotinonitrile derivatives?

Answer:
The sulfanyl group’s stability depends on:

  • Electronic effects : Electron-withdrawing groups (e.g., nitrile) reduce sulfur’s nucleophilicity, decreasing susceptibility to oxidation.
  • pH-dependent protonation : Under acidic conditions, thioethers may protonate, enhancing solubility but risking cleavage. Alkaline conditions can promote oxidation to sulfoxides.
  • Steric protection : Bulky substituents (e.g., 4-methoxyphenyl) shield the sulfur atom.
    Monitor stability via accelerated aging studies (e.g., 40°C/75% RH) and track degradation by HPLC .

Basic: What are the key considerations for scaling up the synthesis of this compound from milligram to gram quantities?

Answer:

  • Heat and mass transfer : Use jacketed reactors with efficient stirring to manage exothermic reactions (common in SNAr).
  • Solvent selection : Replace low-boiling solvents (e.g., THF) with safer alternatives (e.g., 2-MeTHF) for easier distillation.
  • Catalyst recovery : Immobilize metal catalysts (e.g., Pd on carbon) to reduce costs and heavy metal contamination .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

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